molecular formula C21H22N2O4 B2835211 N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 851405-42-0

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2835211
CAS No.: 851405-42-0
M. Wt: 366.417
InChI Key: XORBBUOAAHIHAE-UHFFFAOYSA-N
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Description

“N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The compound also contains methoxy groups (-OCH3) and an acetamide group (-NHCOCH3) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, the methoxy groups, and the acetamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Different Spatial Orientations of Amide Derivatives on Anion Coordination

Research highlights the structural diversity and interaction mechanisms of amide derivatives, including compounds similar to the queried chemical, with anions. The study demonstrates how the geometry of these compounds affects their self-assembly and interaction with different anions, showcasing the tweezer-like geometry and channel-like structures formed through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).

Structural Study on Co-crystals and a Salt of Quinoline Derivatives

This research outlines the formation and structural characteristics of co-crystals and salts formed by quinoline derivatives, focusing on their interaction with aromatic diols and the impact of hydration on their structure. It provides insight into the molecular assembly and potential applications of these compounds in material science and chemistry (Karmakar et al., 2009).

Structural Aspects and Properties of Salt and Inclusion Compounds

Investigations into isoquinoline derivatives reveal their structural aspects and the formation of gels or crystalline solids upon treatment with mineral acids. The study explores the fluorescence properties of these compounds, providing a foundation for their potential use in fluorescence-based applications and material science (Karmakar et al., 2007).

Synthesis and Pharmacological Studies

Although the direct chemical was not explicitly mentioned, related research on quinoline derivatives has been conducted to synthesize novel compounds with potential biological activities. These studies aim to explore the therapeutic applications of quinoline derivatives, contributing to the development of new drugs and pharmacological agents (Bhambi et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in medicinal chemistry given the known biological activity of many quinoline derivatives .

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-17-6-3-14(4-7-17)11-20(24)22-10-9-16-12-15-5-8-18(27-2)13-19(15)23-21(16)25/h3-8,12-13H,9-11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORBBUOAAHIHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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